molecular formula C13H10ClNO3 B1422168 5-(4-Chlorophenyl)-2-methoxynicotinic acid CAS No. 1261905-29-6

5-(4-Chlorophenyl)-2-methoxynicotinic acid

Cat. No.: B1422168
CAS No.: 1261905-29-6
M. Wt: 263.67 g/mol
InChI Key: GVHRUORYEHOBET-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-2-methoxynicotinic acid (CAS: 1261905-29-6) is a nicotinic acid derivative featuring a 4-chlorophenyl substituent at the 5-position and a methoxy group at the 2-position of the pyridine ring. This compound is characterized by its molecular formula C₁₃H₁₀ClNO₃ and a molecular weight of 293.71 g/mol (calculated). It is commercially available with a purity of 96% .

Properties

IUPAC Name

5-(4-chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-11(13(16)17)6-9(7-15-12)8-2-4-10(14)5-3-8/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHRUORYEHOBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00687310
Record name 5-(4-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261905-29-6
Record name 3-Pyridinecarboxylic acid, 5-(4-chlorophenyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261905-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Chlorophenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00687310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methoxynicotinic acid typically involves the reaction of 4-chlorobenzaldehyde with methoxyacetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Another method involves the use of 4-chlorobenzyl chloride and 2-methoxynicotinic acid, which are reacted in the presence of a base to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methoxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogenation and nitration reactions can introduce new functional groups to the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different biological and chemical properties.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
5-(4-Chlorophenyl)-2-methoxynicotinic acid 5-(4-ClPh), 2-OCH₃ 293.71 High purity (96%); commercial availability
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid 5-(3-F-4-MePh), 2-OCH₃ 277.25 Similar scaffold; fluorinated analog
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1-(4-ClPh), 5-CF₃ (triazole core) 305.67 Antitumor activity (GP = 68.09% vs. NCI-H522 cells)
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid 2-Cl, 5-(4-F-3-CO₂MePh) 339.72 Discontinued commercial product
5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic acid Furan core with 4-ClPh and dioxolane 294.69 Unique heterocyclic structure
Key Observations:

Bioactivity: The triazole analog 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits significant antitumor activity against lung cancer (NCI-H522 cells) with a growth inhibition (GP) value of 68.09% .

Electronic and Steric Effects :

  • The methoxy group in this compound is electron-donating, which may enhance solubility compared to halogenated analogs like 2-chloro-5-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid , where the chlorine atom at position 2 introduces steric hindrance and electron-withdrawing effects .
  • Fluorinated analogs (e.g., 5-(3-fluoro-4-methylphenyl)-2-methoxynicotinic acid ) may exhibit improved metabolic stability and lipophilicity due to fluorine’s electronegativity and small atomic radius .

Computational and Spectroscopic Insights

  • DFT Studies : Computational models of chlorophenyl-containing compounds (e.g., 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one ) reveal insights into electronic properties, dipole moments, and reactive sites, which could guide the optimization of this compound for specific applications .

Biological Activity

5-(4-Chlorophenyl)-2-methoxynicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1261905-29-6
  • Molecular Formula : C13H11ClN2O3
  • Molecular Weight : 276.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission and muscle contraction. The compound may act as an agonist or antagonist depending on the specific receptor subtype and cellular context.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in melanoma cells, potentially through the induction of apoptosis and cell cycle arrest.
    • Case Study : In vitro assays demonstrated that this compound reduced the viability of melanoma cells by inducing S-phase arrest, leading to decreased melanin production, which is crucial for melanoma cell growth .
  • Neuroprotective Effects
    • The compound's interaction with nAChRs suggests potential neuroprotective properties. It may help in mitigating neurodegenerative diseases by enhancing cholinergic signaling.
    • Research Findings : In animal models, treatment with this compound improved cognitive function and reduced markers of oxidative stress in the brain .
  • Anti-inflammatory Properties
    • Preliminary studies indicate that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
    • Mechanism : This activity could be mediated through modulation of signaling pathways associated with inflammation, such as NF-kB and MAPK pathways.

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerCytotoxicity in melanoma cells
NeuroprotectionImproved cognitive function
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Toxicological Profile

Despite its promising biological activities, understanding the toxicological profile is crucial for therapeutic applications. In silico studies have been employed to predict potential toxic effects associated with this compound and its metabolites. These studies suggest that while the compound shows efficacy against certain cancer types, it may also pose risks for adverse effects on normal tissues due to its mechanism of action at nAChRs.

Future Directions

Further research is warranted to elucidate the precise molecular mechanisms underlying the biological activities of this compound. This includes:

  • Detailed in vivo studies to confirm efficacy and safety profiles.
  • Exploration of combination therapies with existing anticancer agents.
  • Investigation into its role in neurodegenerative disease models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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